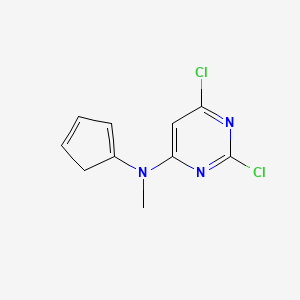

![molecular formula C15H17N3O2 B1397291 Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate CAS No. 1220018-24-5](/img/structure/B1397291.png)

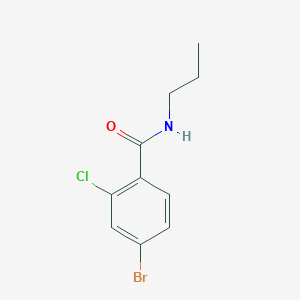

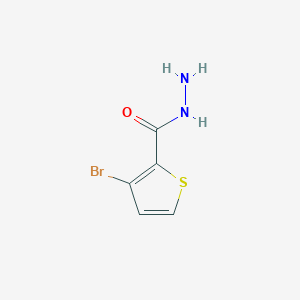

Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate

Vue d'ensemble

Description

Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate is a chemical compound with the empirical formula C11H16N2O2 . It is a solid substance and is considered an important intermediate of dabigatran etexilate, which has oral anticoagulant properties .

Molecular Structure Analysis

The benzene ring in the molecule forms a dihedral angle of 63.29 (15) with the pyridine ring . The N2—C5 bond [1.386 (3) A ̊] is slightly shorter than the N1—C4 bond [1.412 (4) A ̊], implying that the –NH–CH3 group is a stronger electron-donating group compared to the NH2 group, thus resulting in a slightly shorter bond length .Physical And Chemical Properties Analysis

Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate is a solid substance . It has a molecular weight of 208.26 . The SMILES string representation of the molecule is O=C(OCC)CCNCC1=CC=NC=C1 .Applications De Recherche Scientifique

Hydrogen-Bonded Supramolecular Structures

Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate has been studied for its potential in forming hydrogen-bonded supramolecular structures. One such study revealed how molecules of similar compounds are linked via hydrogen bonds into chains and sheets, contributing to the formation of intricate three-dimensional framework structures. These studies are pivotal in understanding molecular interactions and designing new materials with specific properties (Portilla et al., 2007).

Synthesis Technology and Optimization

Research has also been conducted to optimize the synthesis technology of related compounds, such as ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino] benzoate. By using specific starting materials and catalysts, researchers have been able to achieve high yields, indicating a stable and efficient synthesis process that could be scaled for industrial production (Fang Qiao-yun, 2012).

Nonlinear Optical Properties

The compound and its derivatives have been examined for their nonlinear optical properties. For instance, two derived Schiff base compounds synthesized from ethyl-4-amino benzoate showed significant nonlinear refractive indices and optical limiting properties, making them potential candidates for optical limiters and other photonics applications (Hasanain A. Abdullmajed et al., 2021).

Molecular Mimics in Enzyme Studies

There's research indicating that cadmium(II) complexes of certain ethyl benzoate derivatives can mimic enzyme activities, such as phosphatase and β-lactamase activities. These findings are crucial for understanding enzyme mechanisms and designing enzyme inhibitors or therapeutic agents (Lena J. Daumann et al., 2012).

Antimicrobial and Molecular Docking Studies

The compound's derivatives have been subjected to antimicrobial activity tests and molecular docking studies, providing insights into their potential as antimicrobial agents and their interaction mechanisms with bacterial enzymes. These studies are significant for drug design and understanding the molecular basis of antibacterial action (R. M. Shakir et al., 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Propriétés

IUPAC Name |

ethyl 3-amino-4-(pyridin-4-ylmethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-2-20-15(19)12-3-4-14(13(16)9-12)18-10-11-5-7-17-8-6-11/h3-9,18H,2,10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLICZZMSGFDDGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NCC2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

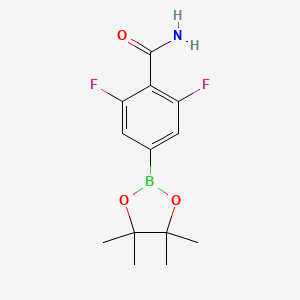

![2-methyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B1397210.png)

![6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1397217.png)